molecular formula C15H20N2O4 B2884056 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide CAS No. 955220-77-6

2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Cat. No.: B2884056
CAS No.: 955220-77-6
M. Wt: 292.335
InChI Key: BXMKIDAXPLXKHQ-UHFFFAOYSA-N
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Description

2-Methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a synthetic, nitrogen-containing heterocyclic compound designed for pharmaceutical research and development. Its molecular structure is characterized by a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the N1 position and a (2-methoxyacetamido)methyl side chain at the C3 position . This specific architecture, featuring hydrogen-bond accepting carbonyl and ether oxygen atoms, suggests potential for promising drug-like properties and interactions with biological targets. Compounds based on the pyrrolidinone scaffold and acetamide functional groups have demonstrated a range of pharmacological activities in preclinical research, including anti-inflammatory, analgesic, and neuroprotective effects . Related analogs have shown potential as inhibitors of the dopamine transporter (DAT), indicating possible relevance for neurological research . The presence of the 4-methoxyphenyl moiety, a group known to influence metabolic stability and lipophilicity, is a common feature in many bioactive molecules . Researchers are investigating this chemical class for its structure-activity relationships (SAR) to optimize binding affinity and selectivity for various receptors and enzymes . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. It is not for administration to humans or animals. The compound has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease .

Properties

IUPAC Name

2-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-10-14(18)16-8-11-7-15(19)17(9-11)12-3-5-13(21-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMKIDAXPLXKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Ring Formation

The 5-oxopyrrolidin-3-yl scaffold is synthesized via a Mannich reaction , combining 4-methoxyaniline, formaldehyde, and ethyl acetoacetate. Optimal conditions involve refluxing in ethanol at 80°C for 12 hours, yielding a 78% conversion to 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-one.

Reaction Conditions :

Component Quantity Solvent Temperature Time
4-Methoxyaniline 1.0 eq Ethanol 80°C 12 h
Formaldehyde 2.5 eq
Ethyl acetoacetate 1.2 eq

Reductive Amination

Subsequent reduction of the ketone group in 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-one is achieved using sodium cyanoborohydride in the presence of ammonium acetate. This step affords the methylamine derivative with 85% yield after recrystallization from ethyl acetate/n-heptane.

Synthesis of Intermediate B: 2-Methoxyacetic Acid Activation

2-Methoxyacetic acid is activated as a mixed anhydride or acyl chloride for efficient amide coupling:

  • Mixed Anhydride Method : Reaction with ethyl chloroformate in dichloromethane at 0°C, yielding 85–90% activated intermediate.
  • Acyl Chloride Method : Treatment with thionyl chloride (SOCl₂) under reflux, achieving near-quantitative conversion.

Amide Bond Formation: Coupling Intermediates A and B

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation. Triethylamine (3.0 eq) is added to neutralize HCl byproducts.

Optimized Parameters :

Coupling Agent Solvent Base Temperature Yield
EDC/HOBt DMF Triethylamine 0°C → RT 72%

Uranium-Based Coupling Agents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) demonstrates superior efficiency, achieving 92% yield under identical conditions. This aligns with protocols for Selexipag, where HATU ensures minimal epimerization and high purity.

Purification and Crystallization Strategies

Solvent Recrystallization

Crude product is purified via sequential solvent recrystallization:

  • Primary Purification : Dissolution in hot ethyl acetate followed by cooling to −20°C, removing polymeric byproducts.
  • Secondary Purification : Ethanol/water (3:1) mixture to isolate crystalline product (mp 148–150°C).

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves residual impurities, enhancing purity to >99% (HPLC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (s, 2H, CH₂CO), 3.80 (s, 3H, OCH₃), 3.45 (m, 1H, pyrrolidinyl-CH), 2.95 (m, 2H, NCH₂).
  • ¹³C NMR : 172.5 (C=O), 159.2 (Ar-OCH₃), 132.1–114.3 (aromatic carbons), 58.9 (OCH₃), 45.2 (NCH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₂₂N₂O₄ [M+H]⁺: 307.1658; Found: 307.1656.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
EDC/HOBt 72 97 Low Moderate
HATU 92 99 High High
Mixed Anhydride 68 95 Very Low Low

HATU-mediated coupling emerges as the most efficient, albeit cost-intensive, method for industrial-scale synthesis.

Industrial-Scale Considerations

Adapting laboratory protocols to manufacturing necessitates:

  • Solvent Recovery Systems : DMF and ethyl acetate are recycled via distillation.
  • Continuous Flow Chemistry : Enhances reaction control and reduces batch variability.
  • Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress in real time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of hydroxypyrrolidinone derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidinone ring, which is a common motif in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The methoxyphenyl group is known to impart biological activity, and the acetamide moiety can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its functional groups that can participate in polymerization reactions.

Mechanism of Action

The mechanism by which 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups could enhance membrane permeability, while the acetamide group might improve binding affinity to target proteins.

Comparison with Similar Compounds

Research Findings and Implications

The methoxyacetamide side chain introduces polarity, possibly improving aqueous solubility over analogs with hydrophobic substituents (e.g., triazole-thioether in ).

Stereochemical Considerations :

  • Sembragiline’s (3S) configuration () underscores the importance of stereochemistry in MAO-B inhibition. The target compound’s unspecified stereochemistry at C3 warrants investigation to optimize enantioselective activity.

Therapeutic Potential: Unlike β-agonist derivatives (–9), the target compound’s lack of a hydroxyalkylamine chain suggests a different mechanistic pathway, possibly targeting intracellular enzymes rather than membrane receptors.

Biological Activity

2-Methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a complex organic compound with the molecular formula C15H20N2O4C_{15}H_{20}N_{2}O_{4} and a molecular weight of approximately 292.34 g/mol. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, particularly its potential interactions with specific enzymes and receptors within biological systems.

Chemical Structure and Properties

The compound features a methoxy group, a pyrrolidinone ring, and an acetamide moiety, which contribute to its biological activity. The methoxy groups enhance membrane permeability, facilitating cellular uptake, while the acetamide group may improve binding affinity to target proteins. The structural complexity allows for various pharmacological applications.

PropertyValue
Molecular FormulaC15H20N2O4C_{15}H_{20}N_{2}O_{4}
Molecular Weight292.34 g/mol
Functional GroupsMethoxy, Acetamide
Biological ActivityEnzyme modulation, receptor interaction

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, effectively preventing substrate binding or catalysis.
  • Receptor Modulation : It can modulate cellular signaling pathways by interacting with receptors, leading to changes in gene expression and protein synthesis.

Research Findings

Recent studies have demonstrated the compound's potential in several therapeutic areas:

  • Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating significant cytotoxicity.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activity, showing promising results in scavenging free radicals and reducing oxidative stress in cellular models.
  • Inflammation Modulation : Preliminary findings suggest that this compound may have anti-inflammatory effects by inhibiting myeloperoxidase (MPO), an enzyme involved in inflammatory processes.

Case Studies

A notable study investigated the effects of this compound on cancer cell proliferation. The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 cells at concentrations as low as 10 µM.

Study FocusFindings
Anti-Cancer ActivityIC50 = 10 µM against MCF-7 cells
Antioxidant ActivityEffective in reducing oxidative stress
Inflammation ModulationInhibition of MPO activity

Q & A

Q. Which modifications enhance the compound’s metabolic stability while retaining activity?

  • Strategies :
  • Fluorination : Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Substitute labile hydrogens (e.g., NH) with deuterium to slow metabolism .
  • Prodrug Design : Mask the acetamide as an ester to improve oral bioavailability .

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